1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
1,2,4-Triazole derivatives are known for their multidirectional biological activity. They have been extensively researched, proving significant antibacterial activity . The 1,2,4-triazole ring is a common component in many drugs, including antifungal, antibacterial, anticancer, and antiviral agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the condensation of appropriate precursors . For instance, new fluorine compounds bearing a 4-amino-1,2,4-triazino ring have been obtained from the condensation of 2’-aminophenyl-3-thioxo-1,2,4-triazin-5-one with 4-fluorobenzaldehyde .Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring is a versatile scaffold in medicinal chemistry, with applications beyond isosteric replacement strategies .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the substituents present on the triazole ring. For instance, the presence of a free amino group can be confirmed from acylation, aroylation, and alkylation reactions .Scientific Research Applications
Antagonist Activity
Research has shown that derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which share structural similarities with the specified compound, have been synthesized and evaluated for their antagonist activity. Specifically, these compounds have demonstrated potent 5-HT2 antagonist activity, indicating potential use in therapeutic applications related to serotonin receptors. Notably, one study highlighted a compound with greater 5-HT2 antagonist activity than ritanserin, without exhibiting alpha 1 antagonist activity in vivo, suggesting its potential utility in addressing conditions associated with serotonin dysregulation (Watanabe et al., 1992).
Antidepressant and Anxiolytic Properties
Another area of interest has been the exploration of fluorophenyl derivatives for their potential as antidepressant and anxiolytic agents. Studies have synthesized and evaluated various fluorine and trifluoromethylphenylpiperazinylalkyl derivatives for their affinity towards serotonin receptors and phosphodiesterase inhibitors. Preliminary pharmacological in vivo studies have identified compounds exhibiting potential antidepressant effects in the forced swim test (FST) in mice, with some derivatives showing greater potency than the reference anxiolytic drug, diazepam (Zagórska et al., 2016).
Antiviral Activity
The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine have been investigated. These compounds have shown moderate activity against various viruses at non-toxic dosage levels, highlighting their potential as antiviral agents (Kim et al., 1978).
Molluscicidal and Antitumor Activities
Research has also extended to the evaluation of fluorine/phosphorus-substituted derivatives for their molluscicidal and antitumor activities. These compounds have been screened against snails responsible for Bilharziasis diseases, showing potential as molluscicidal agents. Furthermore, the synthesis of novel heterocycles like purino[7,8-g]-6-azapteridines has been explored for their antitumor activity and vascular relaxing effects, indicating a broad spectrum of potential therapeutic applications (Al-Romaizan et al., 2014; Ueda et al., 1987).
Future Directions
The 1,2,4-triazole scaffold has found numerous applications in medicinal chemistry, and there is ongoing research to develop novel potential drug candidates having better efficacy and selectivity . Future directions may include the design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, are known to interact with biological receptors through hydrogen-bonding and dipole interactions . These interactions can influence a variety of biological processes, making these compounds useful in pharmaceutical applications .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, potentially influencing disease progression.
Biochemical Pathways
Compounds with similar structures have been found to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)10-9-21-14-7-5-13(20)6-8-14/h5-8,12,21H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFHUZOPPQGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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